molecular formula C15H21NO4 B5788810 N-[2-(3-methylbutoxy)benzoyl]-beta-alanine

N-[2-(3-methylbutoxy)benzoyl]-beta-alanine

Cat. No. B5788810
M. Wt: 279.33 g/mol
InChI Key: NFGMRSKWRARDMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-methylbutoxy)benzoyl]-beta-alanine, also known as MBBA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MBBA is a derivative of benzoylalanine, a naturally occurring amino acid, and is synthesized using a specific method.

Mechanism of Action

The mechanism of action of N-[2-(3-methylbutoxy)benzoyl]-beta-alanine is not fully understood, but it is believed to act by binding to specific enzymes or receptors in the body. In the case of cancer, this compound has been found to inhibit the activity of enzymes involved in the production of prostaglandins, which are known to promote cancer cell growth. In the brain, this compound has been found to modulate the activity of certain receptors, such as the GABA-A receptor, which is involved in the regulation of mood.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the specific application. In cancer research, this compound has been found to inhibit the production of prostaglandins, which can lead to a reduction in cancer cell growth. In the brain, this compound has been found to modulate the activity of certain receptors, which can lead to changes in mood and behavior. This compound has also been found to have anti-inflammatory effects, which can be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(3-methylbutoxy)benzoyl]-beta-alanine in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities with a high degree of purity. This makes it easier to conduct experiments and ensures that the results are reliable. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for N-[2-(3-methylbutoxy)benzoyl]-beta-alanine research. One area of interest is its potential use in the treatment of cancer, particularly in combination with other drugs or therapies. Another area of interest is its potential use in the treatment of mood disorders, such as depression and anxiety. Further research is also needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in scientific research, particularly in the fields of drug discovery and disease treatment. Its synthesis method has been refined over the years, and it has been found to have various biochemical and physiological effects, depending on the specific application. While there are some limitations to its use, this compound has several advantages, including its ability to be produced in large quantities with a high degree of purity. Further research is needed to fully understand the potential of this compound and to identify any potential side effects or limitations of its use.

Synthesis Methods

The synthesis of N-[2-(3-methylbutoxy)benzoyl]-beta-alanine involves the reaction of 3-methylbutanol with benzoyl chloride to form 3-methylbutoxybenzoyl chloride, which is then reacted with glycine to produce this compound. This method has been refined over the years, and various modifications have been made to improve the yield and purity of the final product.

Scientific Research Applications

N-[2-(3-methylbutoxy)benzoyl]-beta-alanine has been used in various scientific research applications, particularly in the field of drug discovery. It has been found to have potential as an inhibitor of certain enzymes that play a role in cancer progression, as well as a modulator of certain receptors in the brain that are involved in mood regulation. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

3-[[2-(3-methylbutoxy)benzoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11(2)8-10-20-13-6-4-3-5-12(13)15(19)16-9-7-14(17)18/h3-6,11H,7-10H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGMRSKWRARDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC=C1C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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